molecular formula C7H6N2O4 B6284575 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid CAS No. 1545471-39-3

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid

Cat. No.: B6284575
CAS No.: 1545471-39-3
M. Wt: 182.13 g/mol
InChI Key: XBQACNILQWDZSD-UHFFFAOYSA-N
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Description

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-bromo-2-methoxypyrimidine with n-butyllithium followed by carbonation with carbon dioxide to yield the desired carboxylic acid . Another method involves the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride, followed by cyclization with amidinium salts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-methanol derivatives.

Scientific Research Applications

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in these pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpyrimidine-5-carboxylic acid
  • 2-chloropyrimidine-5-carboxylic acid
  • 2-aminopyrimidine-5-carboxylic acid

Uniqueness

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1545471-39-3

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-methoxycarbonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c1-13-7(12)5-8-2-4(3-9-5)6(10)11/h2-3H,1H3,(H,10,11)

InChI Key

XBQACNILQWDZSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C(=O)O

Purity

95

Origin of Product

United States

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